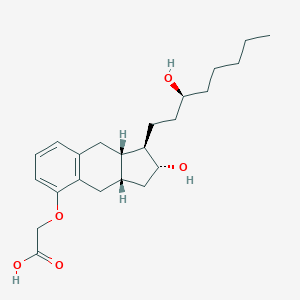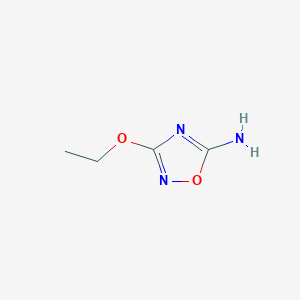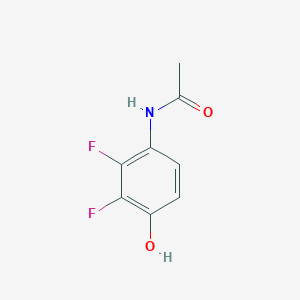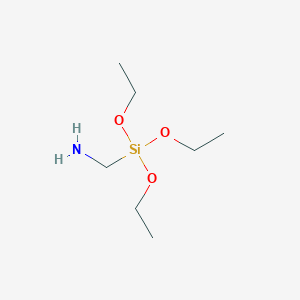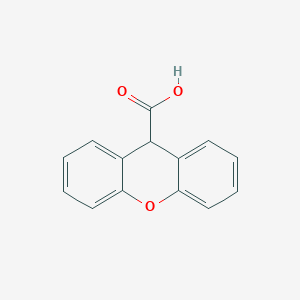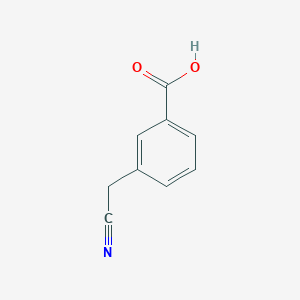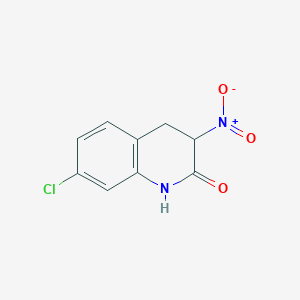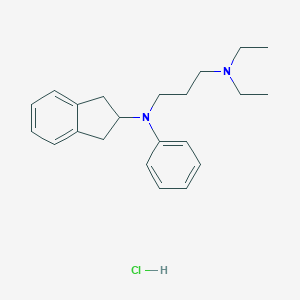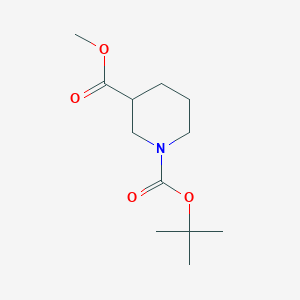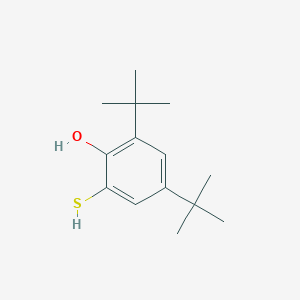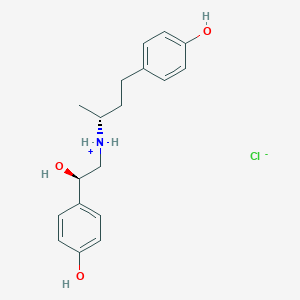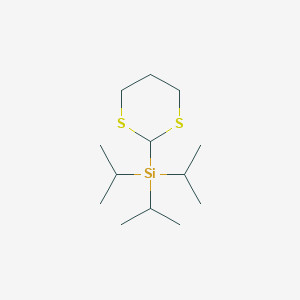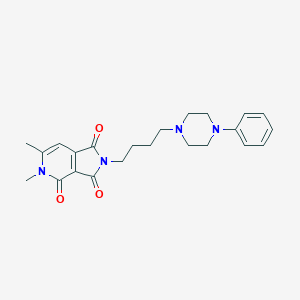
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-, commonly known as Compound A, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism Of Action
Compound A works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and immune response. By inhibiting NF-κB, Compound A reduces inflammation and enhances immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
Biochemical And Physiological Effects
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance immune response, and inhibit the growth of cancer cells. In a study conducted on mice, Compound A was found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In another study, Compound A was found to induce apoptosis in cancer cells. These effects suggest that Compound A has potential applications in the treatment of inflammatory diseases and cancer.
Advantages And Limitations For Lab Experiments
Compound A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and potential applications in the field of medicine. However, there are also limitations to using Compound A in lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. Additionally, the optimal dosage and administration route for Compound A have not been established, which may affect the reproducibility of results.
Future Directions
There are several future directions for the study of Compound A. One direction is to further optimize the synthesis method to yield higher purity and higher yield of Compound A. Another direction is to investigate the potential applications of Compound A in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
Conclusion
Compound A is a small molecule inhibitor that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Compound A has potential applications in the treatment of inflammatory diseases and cancer, and there are several future directions for the study of this compound. However, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
Synthesis Methods
Compound A can be synthesized using various methods, including the reaction of pyrrole-2,3,5-trione with 5,6-dimethyl-1,2,3,4-tetrahydropyridine, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. Another method involves the reaction of 5,6-dimethyl-1,2,3,4-tetrahydropyridine with pyrrole-2,3,5-trione, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. These methods have been optimized to yield high purity and high yield of Compound A.
Scientific Research Applications
Compound A has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, Compound A was found to inhibit the growth of breast cancer cells and reduce tumor size. In another study, Compound A was found to have anti-viral properties against the influenza virus. These studies suggest that Compound A has potential applications in the treatment of cancer and viral infections.
properties
CAS RN |
147297-18-5 |
|---|---|
Product Name |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)- |
Molecular Formula |
C23H28N4O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C23H28N4O3/c1-17-16-19-20(22(29)24(17)2)23(30)27(21(19)28)11-7-6-10-25-12-14-26(15-13-25)18-8-4-3-5-9-18/h3-5,8-9,16H,6-7,10-15H2,1-2H3 |
InChI Key |
ZZHOCLQXHQAAMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
Other CAS RN |
147297-18-5 |
synonyms |
3,4-dimethyl-8-[4-(4-phenylpiperazin-1-yl)butyl]-3,8-diazabicyclo[4.3. 0]nona-4,10-diene-2,7,9-trione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
